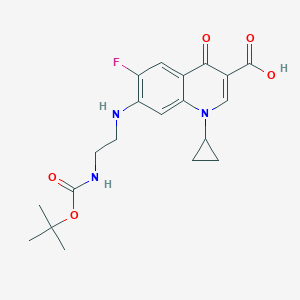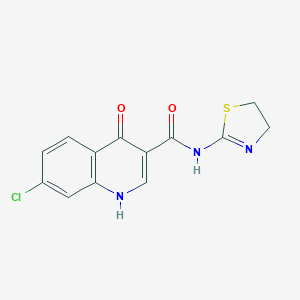
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of quinolone antibiotics and has been found to possess antibacterial and antifungal properties.
Mechanism Of Action
The mechanism of action of 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and transcription. Inhibition of these enzymes leads to the accumulation of DNA damage and ultimately bacterial cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide have been studied extensively. It has been found to be well-tolerated in animal models and exhibits good pharmacokinetic properties. It is rapidly absorbed and distributed to various tissues, including the lungs, liver, and kidneys. It is metabolized in the liver and excreted primarily through the urine.
Advantages And Limitations For Lab Experiments
The advantages of using 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide in lab experiments include its broad-spectrum antibacterial and antifungal activity, good pharmacokinetic properties, and well-tolerated nature. However, the limitations include its potential toxicity to human cells and the development of bacterial resistance to this compound.
Future Directions
There are several future directions for the research on 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide. Some of these include the development of new derivatives with improved pharmacokinetic properties and reduced toxicity, the investigation of its potential use in combination therapy with other antibiotics, and the exploration of its antitumor activity. Additionally, the development of new methods for the synthesis of this compound and its derivatives may lead to more efficient and cost-effective production.
Synthesis Methods
The synthesis of 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide involves the reaction of 7-chloro-4-quinolone carboxylic acid with 2-aminothiazole in the presence of a coupling reagent. The reaction is carried out in a solvent system consisting of a polar aprotic solvent and a base. The product is obtained in good yield and purity after purification by recrystallization.
Scientific Research Applications
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It also exhibits antifungal activity against Candida albicans and Aspergillus fumigatus.
properties
CAS RN |
108278-53-1 |
|---|---|
Product Name |
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Molecular Formula |
C13H10ClN3O2S |
Molecular Weight |
307.76 g/mol |
IUPAC Name |
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H10ClN3O2S/c14-7-1-2-8-10(5-7)16-6-9(11(8)18)12(19)17-13-15-3-4-20-13/h1-2,5-6H,3-4H2,(H,16,18)(H,15,17,19) |
InChI Key |
DUDJNLLQPQWUCJ-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



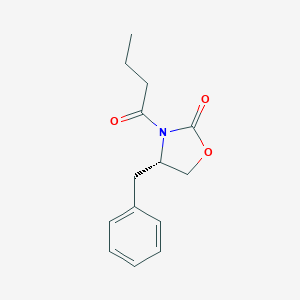

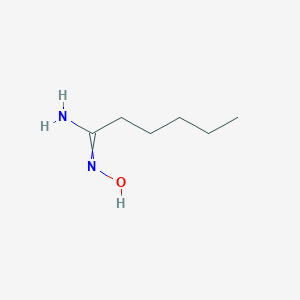
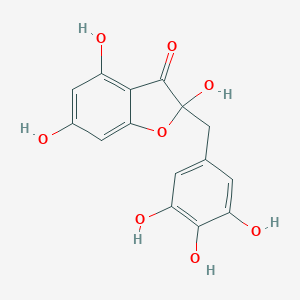
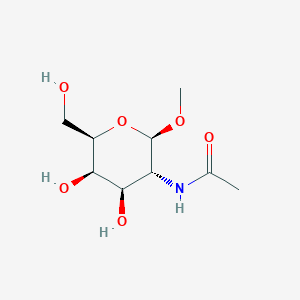

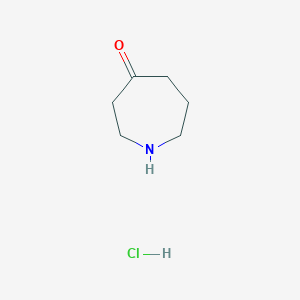
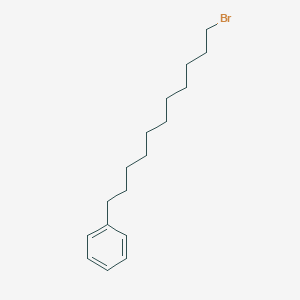
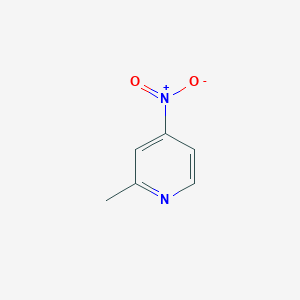
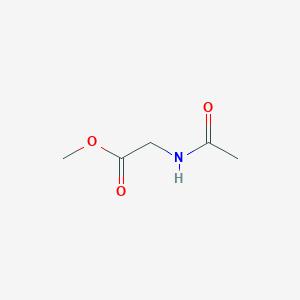
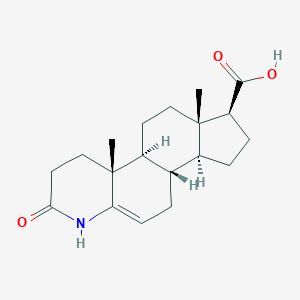
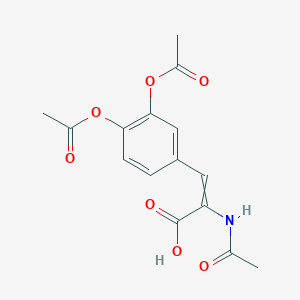
![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)
